Urotensin ii-related peptide(human,mouse,rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le peptide apparenté à l'urotensine II est un neuropeptide cyclique présent chez tous les vertébrés dont le génome a été séquencé à ce jour. Il fait partie du système de l'urotensine II et est l'un des deux ligands endogènes pour les rats, les souris et peut-être les humains . Ce peptide a un effet hypotenseur durable et peut également réguler la reproduction . Il est connu pour son rôle dans le maintien de la morphologie de l'épine dorsale chez le poisson zèbre .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le peptide apparenté à l'urotensine II peut être synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : La production industrielle du peptide apparenté à l'urotensine II implique généralement la SPPS à grande échelle, suivie d'une purification par HPLC. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que l'activité biologique du peptide est conservée.

Types de réactions :

Oxydation : Le peptide apparenté à l'urotensine II peut subir des réactions d'oxydation, en particulier au niveau des résidus cystéine, formant des ponts disulfures.

Réduction : Les réactions de réduction peuvent rompre ces ponts disulfures, ramenant le peptide à sa forme réduite.

Substitution : Le peptide peut subir des réactions de substitution, où des acides aminés spécifiques sont remplacés par d'autres pour étudier les relations structure-activité.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou iode en solution aqueuse.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés et réactifs de couplage comme HBTU ou HATU en SPPS.

Principaux produits :

Oxydation : Formation de peptides cycliques liés par des ponts disulfures.

Réduction : Peptides linéaires avec des groupes thiol libres.

Substitution : Peptides modifiés avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

Le peptide apparenté à l'urotensine II a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans le maintien de la morphologie de l'épine dorsale chez le poisson zèbre et ses effets sur les systèmes cardiovasculaire et neuroendocrinien

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme outil dans la découverte et le développement de médicaments.

5. Mécanisme d'action

Le peptide apparenté à l'urotensine II exerce ses effets en se liant au récepteur de l'urotensine II, un récepteur couplé aux protéines G. Cette liaison active la sous-unité Gαq11, qui active à son tour la protéine kinase C (PKC) et la phospholipase C (PLC). Cela conduit à une augmentation des niveaux de calcium intracellulaires, déclenchant diverses voies de signalisation en aval, notamment RhoA/ROCK, MAPKs et PI3K/AKT . Ces voies sont impliquées dans des processus tels que la vasoconstriction, le remodelage cardiovasculaire et les réponses inflammatoires .

Composés similaires :

Urotensine II : Un autre peptide cyclique du système de l'urotensine II, connu pour ses puissantes propriétés vasoconstrictives.

Somatostatine : Un peptide cyclique avec des séquences de domaine similaires, impliqué dans la régulation des fonctions endocriniennes et nerveuses.

Unicité : Le peptide apparenté à l'urotensine II est unique en raison de son rôle spécifique dans le maintien de la morphologie de l'épine dorsale et de ses propriétés de liaison au récepteur distinctes. Contrairement à l'urotensine II, il ne possède pas d'acide aminé acide précédant sa séquence centrale, qui n'est pas nécessaire à l'activation du récepteur . Cela en fait un outil précieux pour étudier le système de l'urotensine II et ses rôles physiologiques et pathologiques.

Applications De Recherche Scientifique

Urotensin II-related peptide has diverse applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in maintaining spine morphology in zebrafish and its effects on cardiovascular and neuroendocrine systems

Industry: Utilized in the development of peptide-based drugs and as a tool in drug discovery and development.

Mécanisme D'action

Urotensin II-related peptide exerts its effects by binding to the urotensin II receptor, a G protein-coupled receptor. This binding activates the Gαq11 subunit, which in turn activates protein kinase C (PKC) and phospholipase C (PLC). This leads to an increase in intracellular calcium levels, triggering various downstream signaling pathways, including RhoA/ROCK, MAPKs, and PI3K/AKT . These pathways are involved in processes such as vasoconstriction, cardiovascular remodeling, and inflammatory responses .

Comparaison Avec Des Composés Similaires

Urotensin II: Another cyclic peptide in the urotensin II system, known for its potent vasoconstrictive properties.

Somatostatin: A cyclic peptide with similar domain sequences, involved in regulating endocrine and nervous system functions.

Uniqueness: Urotensin II-related peptide is unique due to its specific role in maintaining spine morphology and its distinct receptor binding properties. Unlike urotensin II, it does not have an acidic amino acid preceding its core sequence, which is not required for receptor activation . This makes it a valuable tool for studying the urotensin II system and its physiological and pathological roles.

Propriétés

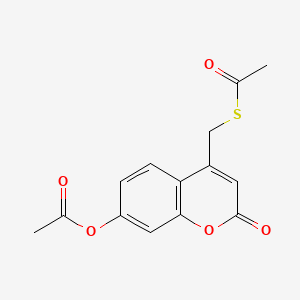

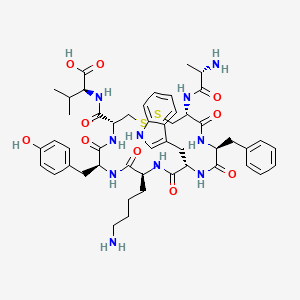

Formule moléculaire |

C49H64N10O10S2 |

|---|---|

Poids moléculaire |

1017.2 g/mol |

Nom IUPAC |

(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-aminopropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

Clé InChI |

WDZHTXUSYGCGPY-KOOAXUMWSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |

SMILES canonique |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)